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Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by
progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the
reading frame, leading to the absence of functional dystrophin protein. One promising
therapeutic strategy for DMD is exon skipping, which uses antisense oligonucleotides or small
molecules to modulate pre-mRNA splicing and restore the reading frame, resulting in the
production of a truncated but partially functional dystrophin protein.

TG693 is an orally available small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] Inhibition
of CLK1 alters the phosphorylation of serine/arginine-rich (SR) splicing factors, leading to the
modulation of splicing patterns.[2] TG693 has been shown to induce the skipping of mutated
exons in the dystrophin gene, such as exons 27 and 31, thereby restoring dystrophin protein
expression in patient-derived cells.[1][2][3]

These application notes provide detailed protocols for quantifying the efficiency of TG693-
induced exon skipping using reverse transcription-quantitative polymerase chain reaction (RT-
gPCR) and droplet digital PCR (ddPCR).

Data Presentation

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b611319?utm_src=pdf-interest
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/publication/343083985_Targeting_the_trypanosome_kinetochore_with_CLK1_protein_kinase_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC5017733/
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.researchgate.net/publication/343083985_Targeting_the_trypanosome_kinetochore_with_CLK1_protein_kinase_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC5017733/
https://www.researchgate.net/figure/TaqMan-assay-sequences_tbl1_232279515
https://www.benchchem.com/product/b611319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following table summarizes hypothetical quantitative data for TG693-induced exon

skipping of DMD exon 31 in a human myoblast cell line harboring a relevant mutation.

SR Exon 31 Exon 31 Fold Change
Treatment . Skipping Skipping in Dystrophin

Concentration o o .
Group (M) Efficiency (%) Efficiency (%) Protein

g (RT-gPCR) (ddPCR) Expression
Vehicle Control
1.2+0.3 1.5+0.2 1.0

(DMSO)
TG693 5 25821 28319 45+05
TG693 10 453+ 3.5 489+ 3.1 8.2+0.9
TG693 20 62.1+4.2 65.7+ 3.8 15115

Experimental Protocols

Protocol 1: RNA Extraction and cDNA Synthesis

This protocol describes the initial steps for preparing RNA from treated cells and converting it

into cDNA for subsequent PCR analysis.

Materials:

e Cultured human myoblasts treated with TG693 or vehicle control

e RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

e DNase I, RNase-free

» Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied

Biosystems)

o Nuclease-free water

e Spectrophotometer (e.g., NanoDrop)

Procedure:
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o Cell Lysis and Homogenization: Lyse the cultured cells according to the RNA extraction kit
manufacturer's protocol.

» RNA Purification: Purify total RNA using the spin columns provided in the kit.

o DNase Treatment: Perform an on-column DNase digestion to remove any contaminating
genomic DNA.

* RNA Quantification and Quality Control: Measure the RNA concentration and purity using a
spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.

o cDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription kit
with random primers, following the manufacturer's instructions.

Protocol 2: Quantification of Exon Skipping by RT-qPCR

This protocol details the use of TagMan-based RT-qPCR to quantify the relative levels of
dystrophin transcripts with and without the target exon.

Materials:

e CDNA from Protocol 1

o TagMan Gene Expression Master Mix

o Custom TagMan assays (primers and probe) for:
o Dystrophin transcript including the target exon (e.g., exon 31)
o Dystrophin transcript with the target exon skipped (e.g., spanning the exon 30-32 junction)
o A stable housekeeping gene (e.g., GAPDH, ACTB)

» Real-time PCR instrument

Primer and Probe Design:

o Unskipped Transcript: Design a forward primer in the target exon and a reverse primer in the
subsequent exon. The TagMan probe should span the junction of these two exons.
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» Skipped Transcript: Design a forward primer in the exon preceding the skipped exon and a
reverse primer in the exon following the skipped exon. The TagMan probe should span this
new exon-exon junction.

Procedure:

» Reaction Setup: Prepare the gPCR reaction mix as follows for each target:

o

TagMan Gene Expression Master Mix: 10 L

[¢]

TagMan Assay (20X): 1 puL

[¢]

cDNA (diluted): 2 pL

[e]

Nuclease-free water: 7 pL

e Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with the following
cycling conditions:

o Hold Stage: 50°C for 2 min, 95°C for 10 min
o PCR Stage (40 cycles): 95°C for 15 sec, 60°C for 1 min
o Data Analysis:
o Determine the cycle threshold (Ct) values for the skipped and unskipped amplicons.

o Calculate the exon skipping efficiency using the delta-delta Ct method or the Pfaffl method
for efficiency correction.[2] The percentage of exon skipping can be calculated as: %
Skipping = 100 / (1 + 2*-(ACt)) where ACt = Ct(unskipped) - Ct(skipped).

Protocol 3: Absolute Quantification of Exon Skipping by
ddPCR

This protocol provides a method for the absolute quantification of skipped and unskipped
transcripts using droplet digital PCR, which offers higher precision and sensitivity.[2][4]

Materials:
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e CcDNA from Protocol 1

¢ ddPCR Supermix for Probes (No dUTP)

o Custom TagMan assays (as in Protocol 2)
o Droplet Generation Oil for Probes

e ddPCR instrument (e.g., Bio-Rad QX200)
Procedure:

o Reaction Setup: Prepare the ddPCR reaction mix as follows for each target:

[¢]

ddPCR Supermix for Probes (2X): 10 uL

[e]

TagMan Assay (20X): 1 pL

o

cDNA (diluted): 2 pL

[¢]

Nuclease-free water: 7 uL

o Droplet Generation: Generate droplets from the reaction mix using a droplet generator
according to the manufacturer's protocol.

o Thermal Cycling: Transfer the droplets to a 96-well plate and perform PCR with the following
conditions:

o Enzyme Activation: 95°C for 10 min
o PCR (40 cycles): 94°C for 30 sec, 60°C for 1 min
o Enzyme Deactivation: 98°C for 10 min

o Droplet Reading: Read the droplets on a droplet reader to determine the number of positive
droplets for each target.

o Data Analysis:
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o The software will calculate the concentration (copies/uL) of the skipped and unskipped
transcripts based on the fraction of positive droplets using Poisson statistics.

o Calculate the percentage of exon skipping as: % Skipping = [Concentration(skipped) /
(Concentration(skipped) + Concentration(unskipped))] * 100
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Caption: Experimental workflow for measuring TG693-induced exon skipping.
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Caption: Signaling pathway of TG693-induced exon skipping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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